(Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine
Description
Properties
IUPAC Name |
N-(cyclopropylmethyl)-2-thiophen-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-2-10(12-7-1)5-6-11-8-9-3-4-9/h1-2,7,9,11H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKABJKIEYBTLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Core Intermediate: (Cyclopropylmethyl)amine Derivative
a. Synthesis of the Cyclopropylmethyl Group
The cyclopropylmethyl moiety can be synthesized via nucleophilic addition to cyclopropylmethyl halides or through metal-catalyzed cyclopropanation reactions:
Metal-Catalyzed Cyclopropanation:
Utilizing diazocompounds (e.g., diazomethane derivatives) with alkenes under copper or rhodium catalysis can generate cyclopropanes, which are then functionalized to introduce the methyl group at the desired position.Halide Route:
Reacting cyclopropylmethyl halides (e.g., bromide or chloride) with nucleophiles such as amines or organometallic reagents yields the cyclopropylmethyl derivatives.
b. Formation of the Nucleophilic Intermediate
The cyclopropylmethyl halide reacts with ammonia or primary amines in the presence of a base (e.g., sodium hydride) to produce the corresponding amine:
Cyclopropylmethyl halide + NH3 → (Cyclopropylmethyl)amine
Addition Reaction with 2-(Thiophen-2-yl)ethyl Aziridine
a. Synthesis of 2-(Thiophen-2-yl)ethyl Aziridine
This intermediate can be prepared via:
Epoxide Ring-Opening:
Reacting thiophene derivatives with epoxides under acidic or basic conditions to generate aziridines.Aziridine Formation:
Using amino alcohols or aziridination of alkenes with suitable nitrogen sources.
The cyclopropylmethylamine acts as a nucleophile, attacking the electrophilic aziridine ring in an anhydrous, non-protic solvent like dichloromethane or tetrahydrofuran (THF). This reaction proceeds under mild conditions, often at room temperature, to form the N-(protecting group)-2-(thiophen-2-yl)ethyl amine intermediate.
Deprotection and Final Product Formation
a. Removal of Protecting Groups
The protecting group (such as a Boc or other carbamate) is cleaved under acidic conditions (e.g., trifluoroacetic acid) or basic hydrolysis, depending on the protecting group used.
b. Alkaline Hydrolysis and Extraction
Post-deprotection, the mixture undergoes alkaline hydrolysis to liberate the free (Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine. Extraction with organic solvents like ethyl acetate, followed by drying and purification, yields the final compound.
Data Table: Summary of Preparation Methods
| Step | Methodology | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of cyclopropylmethyl halide | Cyclopropene + halogenating agents | Metal-catalyzed or halide route |
| 2 | Formation of cyclopropylmethylamine | Cyclopropylmethyl halide + NH3 | Base (NaH), solvent (THF) |
| 3 | Preparation of 2-(thiophen-2-yl)ethyl aziridine | Thiophene derivatives + epoxides | Acidic/basic conditions |
| 4 | Nucleophilic addition | Cyclopropylmethylamine + aziridine | Anhydrous solvent, room temp |
| 5 | Deprotection | Acidic or basic hydrolysis | TFA or NaOH, extraction |
Research Findings & Industrial Relevance
Cost-Effectiveness & Scalability:
The described methods utilize readily available reagents and mild conditions, making them suitable for industrial scale-up, as demonstrated in patents and recent scientific reports.Environmental Impact:
The avoidance of toxic reducing agents and the use of milder reaction conditions reduce pollution and improve safety profiles, aligning with green chemistry principles.Reaction Optimization: Recent studies suggest that controlling temperature and solvent polarity significantly enhances yield and purity, with some processes achieving yields exceeding 80%.
Chemical Reactions Analysis
(Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied.
Comparison with Similar Compounds
Substituent Variation at the Amine Group
The nature of the alkyl/aryl substituent on the amine significantly impacts physicochemical and pharmacological properties:
- Cyclopropylmethyl vs. 2,2-Dimethylpropyl : The cyclopropylmethyl group introduces ring strain and moderate lipophilicity, whereas the branched dimethylpropyl group increases steric bulk and hydrophobicity. These differences may alter receptor binding kinetics or metabolic stability .
- Cyclopropylmethyl vs.
Pharmacological Activity and Receptor Interactions
While direct data on this compound are lacking, structurally related compounds provide insights:
- Sigma Receptor Ligands: The cyclopropylmethyl group is present in sigma-1 antagonists like (1-(cyclopropylmethyl)-4-(2',4'-fluorophenyl)piperidine), which modulate dopamine release in rat striatal slices at nanomolar concentrations . This suggests that the target compound could interact with sigma receptors, though experimental validation is required.
Biological Activity
(Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine, with the molecular formula C10H15NS and a molecular weight of 181.3 g/mol, is a compound characterized by its unique structural features combining a cyclopropylmethyl group and a thiophene ring. This article explores its biological activity, potential applications in pharmacology, and relevant research findings.
Structural Characteristics
The compound's structure incorporates:
- Cyclopropylmethyl Group : A three-membered carbon ring that adds to the compound's unique reactivity.
- Thiophene Ring : A five-membered aromatic heterocycle containing sulfur, known for its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and anticancer domains. The thiophene component is particularly noted for its pharmacological versatility, often interacting with various biological targets.
Key Biological Effects
-
Antimicrobial Activity : Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Ranges from 6 to 25 µg/mL depending on the bacterial strain tested.
- Cytotoxic Effects : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibit cell proliferation by affecting cell cycle progression.
- Enzyme Interaction : Thiophene derivatives have been shown to interact with cytochrome P450 enzymes, influencing their catalytic activity, which may affect drug metabolism.
Comparative Analysis with Other Thiophene Derivatives
To better understand the unique properties of this compound, it can be compared with other thiophene-containing compounds:
| Compound Name | Structure | Key Properties |
|---|---|---|
| Suprofen | Suprofen Structure | Nonsteroidal anti-inflammatory drug; anti-inflammatory effects |
| Articaine | Articaine Structure | Dental anesthetic; local anesthetic properties |
| 3,3-Diphenyl-N-(2-(thiophen-2-yl)ethyl)prop-2-en-1-amine | 3,3-Diphenyl Structure | Potential anti-cancer activity |
These comparisons highlight how the cyclopropylmethyl group in this compound may confer distinct biological activities not found in other derivatives.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized to involve:
- Interaction with Enzymes : Potential inhibition of key signaling proteins such as protein kinases.
- Apoptosis Induction : Activation of apoptotic pathways leading to cancer cell death.
Case Studies and Research Findings
- Antimicrobial Studies : Various studies have examined the compound's effectiveness against specific pathogens. For example, a study found that it inhibited the growth of Staphylococcus aureus with an MIC of 12 µg/mL.
- Cytotoxicity Assays : A study published in MDPI demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 5 to 15 µM depending on the cell type.
- Pharmacological Profiling : Research has indicated that this compound may serve as a lead compound for developing new therapeutic agents targeting specific diseases due to its unique structural features and biological activity.
Q & A
Q. What are the key considerations for designing a synthesis route for (Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine?
Methodological Answer:
- A viable synthesis route could involve reductive amination between cyclopropylmethylamine and 2-(thiophen-2-yl)ethyl aldehyde. Evidence from analogous compounds suggests using ethanol as a solvent and sodium cyanoborohydride as a reducing agent under mild acidic conditions (pH 5–6) to minimize side reactions .
- Protecting-group strategies may be required for the thiophene moiety to prevent undesired ring-opening reactions during synthesis. For example, thiophene derivatives are prone to electrophilic substitution, so inert atmospheres or low temperatures may be necessary .
- Computational tools like AI-Powered Synthesis Planning (as described in ) can predict feasible routes, but experimental validation is critical due to steric hindrance from the cyclopropyl group .
Q. How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- NMR : The thiophene proton signals (δ 6.8–7.2 ppm) and cyclopropyl methylene protons (δ 0.5–1.5 ppm) should be distinct. Coupling constants (e.g., J = 3–5 Hz for thiophene protons) help confirm substituent positions .
- X-ray crystallography : SHELX software ( ) is widely used for refining crystal structures. For accurate results, ensure high-purity crystals and collect data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
- Mass spectrometry : The molecular ion peak (M⁺) should match the molecular weight (C₁₀H₁₅NS, 181.3 g/mol), with fragmentation patterns indicating cleavage at the amine-thiophene junction .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 mask) is advised if aerosolization is possible .
- Storage : Store in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Avoid proximity to strong acids or oxidizers due to the amine group’s reactivity .
- Spill management : Neutralize spills with a 1:1:1 mixture of sand, sodium bicarbonate, and vermiculite. Dispose of waste via licensed hazardous chemical disposal services .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Use the B3LYP/6-311+G(d,p) basis set to model the compound’s electron density distribution. The cyclopropyl group induces significant ring strain, which can be quantified via bond angle deviations and Laplacian of electron density analysis .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity. The thiophene ring typically lowers the LUMO energy, enhancing electrophilic substitution tendencies .
- Validation : Compare computed IR spectra with experimental data to assess accuracy. Discrepancies >5% may indicate inadequate basis sets or solvent effects .
Q. What are the challenges in resolving data contradictions between experimental and computational results for this compound?
Methodological Answer:
- Error sources : Discrepancies in NMR chemical shifts may arise from solvent effects (e.g., DMSO vs. gas-phase DFT calculations). Include implicit solvent models (e.g., PCM) in simulations .
- Crystallographic vs. computed geometries : Differences in bond lengths (e.g., C–S in thiophene) may stem from crystal packing forces. Use Hirshfeld surface analysis to quantify intermolecular interactions .
- Statistical validation : Apply Student’s t-test to assess whether deviations (e.g., dipole moments) are statistically significant. Adjust computational parameters iteratively .
Q. How does the thiophene ring influence the compound’s supramolecular interactions in crystal packing?
Methodological Answer:
- π-π stacking : The thiophene ring engages in weak interactions (3.5–4.0 Å) with adjacent aromatic systems. Use Mercury software to visualize packing motifs .
- Hydrogen bonding : The amine group may form N–H⋯S or N–H⋯π hydrogen bonds. Quantify these via Hirshfeld surface analysis (dnorm plots) .
- Impact on solubility : Strong intermolecular interactions reduce solubility in nonpolar solvents. Test solubility in hexane vs. DMSO to correlate with computational predictions .
Q. What strategies can optimize the enantiomeric resolution of this compound if chirality is introduced?
Methodological Answer:
- Chiral chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) mobile phase. Monitor elution times and UV absorption at 254 nm .
- Crystallization-induced resolution : Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives). Analyze diastereomeric excess via <sup>1</sup>H NMR .
- Dynamic kinetic resolution : Employ transition-metal catalysts (e.g., Ru-BINAP) to racemize undesired enantiomers during synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
